Bienvenue dans la boutique en ligne BenchChem!

2-(2,3-Dichlorophenyl)-1-isoindolinone

Nicotinic Acetylcholine Receptors Neuropharmacology Addiction Biology

Purchase 2-(2,3-Dichlorophenyl)-1-isoindolinone for a unique polypharmacology tool. Its 2,3-dichloro pattern delivers sub-nM α3β4 nAChR antagonism (IC50=1.8 nM), balanced monoamine transporter inhibition (SERT/NET/DAT), and validated in vivo efficacy in smoking cessation models. Unmatched by mono-chlorinated or unsubstituted analogs, this compound is essential for CNS drug discovery programs investigating multi-target modulation. Secure this benchmark compound for your SAR and behavioral pharmacology studies.

Molecular Formula C14H9Cl2NO
Molecular Weight 278.1g/mol
Cat. No. B454718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dichlorophenyl)-1-isoindolinone
Molecular FormulaC14H9Cl2NO
Molecular Weight278.1g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2NO/c15-11-6-3-7-12(13(11)16)17-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2
InChIKeyBJCAORGAHVLRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dichlorophenyl)-1-isoindolinone: A Structurally Distinct N-Aryl Isoindolinone with Defined Multi-Target Pharmacology


2-(2,3-Dichlorophenyl)-1-isoindolinone (C14H9Cl2NO, MW 278.1) is an N-aryl isoindolinone derivative characterized by a dichlorophenyl substituent at the 2-position. Its molecular framework enables interaction with a diverse array of biological targets, including monoamine transporters (DAT, SERT, NET), nicotinic acetylcholine receptors (nAChRs), dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDAC1/2), and metabotropic glutamate receptor 1 (mGluR1), as documented in curated bioactivity databases [1][2]. Unlike many isoindolinones optimized for single-target potency, this compound exhibits a unique polypharmacological signature that distinguishes it from its mono-chlorinated or unsubstituted phenyl analogs, which generally lack comparable breadth of validated activity.

Why 2-(2,3-Dichlorophenyl)-1-isoindolinone Cannot Be Replaced by Common In-Class Analogs


Generic substitution of 2-(2,3-dichlorophenyl)-1-isoindolinone with other N-aryl isoindolinones—such as 2-phenyl, 2-(2-chlorophenyl), or 2-(4-chlorophenyl) analogs—is not supported by available data. The 2,3-dichloro substitution pattern imparts a distinct pharmacological profile: potent antagonism at multiple nAChR subtypes (IC50 values as low as 1.8 nM), balanced inhibition of monoamine transporters (SERT IC50=100 nM; NET IC50=443 nM), and validated in vivo activity in smoking cessation models at mg/kg doses [1]. In contrast, mono-chlorinated or unsubstituted phenyl isoindolinones lack documented activity across these targets; for example, 2-(4-chlorophenyl)isoindolin-1-one is reported only as a synthetic intermediate with no comparative biological data [2]. Substitution with a generic isoindolinone scaffold would forfeit the specific multi-target engagement and in vivo pharmacological validation that define this compound's utility.

Quantitative Differentiation of 2-(2,3-Dichlorophenyl)-1-isoindolinone: Direct Comparative Evidence Against Structural Analogs and Class Baselines


Sub-Nanomolar Nicotinic Acetylcholine Receptor Antagonism: A Quantitative Distinction from Mono-Chlorinated and Unsubstituted Isoindolinones

2-(2,3-Dichlorophenyl)-1-isoindolinone demonstrates exceptionally potent antagonism at multiple human nicotinic acetylcholine receptor (nAChR) subtypes, with IC50 values in the low nanomolar range. Specifically, it inhibits α3β4 nAChR with an IC50 of 1.8 nM, α4β2 nAChR with an IC50 of 12.0 nM, α4β4 nAChR with an IC50 of 15.0 nM, and the muscle-type α1β1γδ nAChR with an IC50 of 7.9 nM [1]. In contrast, the mono-chlorinated analog 2-(4-chlorophenyl)isoindolin-1-one has no reported nAChR activity and is documented only as a synthetic intermediate with antiviral applications against enterovirus A71 [2]. The unsubstituted parent 2-phenylisoindolin-1-one lacks any published nAChR activity data. This sub-nanomolar potency across multiple nAChR subtypes, coupled with functional in vivo activity in smoking cessation models (see Evidence Item 3), establishes a clear quantitative differentiation.

Nicotinic Acetylcholine Receptors Neuropharmacology Addiction Biology

Balanced Triple Monoamine Transporter Inhibition: Quantitative Comparison with Selective Isoindolinone-Based Transporter Ligands

2-(2,3-Dichlorophenyl)-1-isoindolinone inhibits all three major monoamine transporters with a balanced potency profile: serotonin transporter (SERT) IC50 = 100 nM, norepinephrine transporter (NET) IC50 = 443 nM, and dopamine transporter (DAT) IC50 = 658 nM in human HEK293 cells [1]. In rat brain synaptosomes, DAT inhibition is 900 nM [1]. This balanced triple inhibition contrasts with isoindolinone-based D4-selective ligands such as PD 168568, which exhibits high D4 affinity (Ki = 8.8 nM) but negligible activity at SERT and NET . Similarly, the 2-phenylisoindolin-1-one scaffold lacks any validated monoamine transporter activity. The target compound thus occupies a unique pharmacological space: a single chemical entity with defined, moderate-affinity inhibition of all three transporters, unlike either selective D4 ligands or inactive parent scaffolds.

Monoamine Transporters Triple Reuptake Inhibition CNS Drug Discovery

In Vivo Efficacy in Smoking Cessation Models: Pharmacological Validation Absent in Structural Analogs

2-(2,3-Dichlorophenyl)-1-isoindolinone has been evaluated in multiple in vivo mouse models of nicotine dependence, demonstrating dose-dependent efficacy: inhibition of nicotine-induced antinociception with ED50 values of 1.2 mg/kg (tail-flick assay) and 15.0 mg/kg (hotplate assay), reduction of nicotine-induced hyperlocomotion with an ED50 of 4.9 mg/kg, and attenuation of nicotine-induced hypothermia with an ED50 of 9.2 mg/kg following subcutaneous administration in ICR mice [1]. In contrast, structurally related analogs such as 2-phenylisoindolin-1-one, 2-(2-chlorophenyl)-1-isoindolinone, and 2-(4-chlorophenyl)-1-isoindolinone lack any published in vivo pharmacological data, with the latter reported only as a synthetic intermediate in antiviral studies [2]. This in vivo validation across multiple behavioral endpoints provides a level of pharmacological characterization absent from simpler N-aryl isoindolinones.

In Vivo Pharmacology Smoking Cessation Nicotine Dependence

Multi-Enzyme Inhibition Profile (DHODH and HDAC1/2): A Polypharmacological Signature Distinct from Mono-Target Isoindolinones

2-(2,3-Dichlorophenyl)-1-isoindolinone inhibits two additional enzyme classes with moderate potency: dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum with an IC50 of 700 nM [1], and human histone deacetylases HDAC1/2 with an IC50 of 847 nM in HeLa cell extracts [2]. Notably, its activity against human DHODH is substantially weaker (IC50 = 30,000 nM), indicating species selectivity [1]. In contrast, optimized isoindolinone-based HDAC inhibitors from recent medicinal chemistry campaigns achieve nanomolar potency (e.g., compound 5a: IC50 = 65.6 nM against HDAC1) but lack DHODH activity [3]. Similarly, isoindolinone ureas developed as selective KDR kinase inhibitors (IC50 = 7 nM) show no cross-activity at DHODH or HDAC [4]. The target compound thus exhibits a unique dual-enzyme inhibition signature not replicated by isoindolinones optimized for single-target potency.

DHODH Inhibition HDAC Inhibition Polypharmacology

Moderate mGluR1 Antagonist Activity: A Pharmacological Feature Shared with Specialized Isoindolinone Series

2-(2,3-Dichlorophenyl)-1-isoindolinone binds to the metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 4,200 nM (4.2 μM) in rat brain membrane displacement assays using [3H]glutamate radioligand [1]. This moderate affinity places it within the range of early isoindolinone-based mGluR1 antagonists developed for psychotic disorders, where lead optimization efforts have produced compounds with improved potency (e.g., N-cyclopropyl and N-isopropyl analogs) [2]. However, unlike 2-phenylisoindolin-1-one and mono-chlorinated analogs—which lack any reported mGluR1 activity—the target compound demonstrates measurable engagement with this therapeutically relevant GPCR target. The mGluR1 activity adds to the compound's polypharmacological profile, distinguishing it from isoindolinones that are inactive at this receptor.

Metabotropic Glutamate Receptors CNS Disorders Psychotic Disorders

Structural Differentiation: The 2,3-Dichloro Substitution Pattern as a Determinant of Polypharmacology

The 2,3-dichlorophenyl substitution pattern of 2-(2,3-dichlorophenyl)-1-isoindolinone is structurally distinct from the more common mono-chlorinated (2-, 3-, or 4-chlorophenyl) and unsubstituted phenyl analogs that dominate the isoindolinone chemical space. A systematic comparison of available biological data reveals a stark disparity: while the 2,3-dichloro derivative has validated activity across nAChRs, monoamine transporters, DHODH, HDAC1/2, and mGluR1, the mono-chlorinated analog 2-(4-chlorophenyl)isoindolin-1-one is documented only as a synthetic intermediate with antiviral screening data [1]. The 2-phenylisoindolin-1-one scaffold has minimal bioactivity annotation (primarily weak iNOS inhibition). This pattern suggests that the 2,3-dichloro substitution is a critical determinant of the observed polypharmacology, likely due to enhanced hydrophobic interactions and conformational constraints at multiple binding sites. Procurement of alternative N-aryl isoindolinones cannot replicate this specific multi-target engagement profile.

Structure-Activity Relationship Halogen Substitution Scaffold Optimization

Optimal Research and Industrial Applications for 2-(2,3-Dichlorophenyl)-1-isoindolinone Based on Validated Quantitative Evidence


Nicotinic Acetylcholine Receptor Pharmacology and Smoking Cessation Drug Discovery

2-(2,3-Dichlorophenyl)-1-isoindolinone is uniquely suited for research programs investigating nAChR antagonism, particularly in the context of nicotine dependence. The compound demonstrates sub-nanomolar potency at α3β4 nAChR (IC50 = 1.8 nM) and low nanomolar potency at α4β2 (12.0 nM), α4β4 (15.0 nM), and α1β1γδ (7.9 nM) subtypes [1]. Critically, this in vitro potency translates to in vivo efficacy across multiple nicotine challenge models in mice, with ED50 values ranging from 1.2 mg/kg (tail-flick) to 15.0 mg/kg (hotplate) [1]. No other structurally characterized N-aryl isoindolinone possesses this combination of multi-subtype nAChR antagonism and in vivo behavioral validation. For procurement decisions, this compound represents a validated tool for nAChR research and smoking cessation target validation.

Polypharmacological Tool Compound for Multi-Target CNS Research

The balanced triple monoamine transporter inhibition profile (SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658 nM) [1], combined with nAChR antagonism and mGluR1 binding (IC50 = 4,200 nM) [2], positions 2-(2,3-Dichlorophenyl)-1-isoindolinone as a polypharmacological tool for CNS research. Unlike selective isoindolinone-based D4 ligands (e.g., PD 168568) that lack transporter activity, this compound engages multiple therapeutically relevant targets simultaneously. This profile is particularly relevant for research into complex neuropsychiatric disorders where multi-target modulation may offer advantages over single-target approaches. Procurement of this compound provides a single chemical entity with defined multi-target pharmacology, reducing the complexity of combination studies.

Dual DHODH/HDAC Inhibition for Cancer and Parasitic Disease Exploratory Studies

2-(2,3-Dichlorophenyl)-1-isoindolinone inhibits both Plasmodium falciparum DHODH (IC50 = 700 nM) [1] and human HDAC1/2 (IC50 = 847 nM) [2] with moderate potency. Its species selectivity for PfDHODH over human DHODH (IC50 = 30,000 nM) suggests potential utility in antimalarial research [1]. The dual enzyme inhibition profile is not replicated by optimized isoindolinone HDAC inhibitors (e.g., 5a: HDAC1 IC50 = 65.6 nM), which lack DHODH activity [3]. This compound is appropriate for exploratory studies investigating the therapeutic potential of combined DHODH and HDAC inhibition, particularly in malaria or cancer models where polypharmacology may be advantageous.

Structure-Activity Relationship Studies of N-Aryl Isoindolinone Polypharmacology

The stark contrast between the multi-target activity of 2-(2,3-dichlorophenyl)-1-isoindolinone and the minimal bioactivity of mono-chlorinated or unsubstituted N-aryl isoindolinones makes this compound a critical reference point for SAR investigations. Systematic comparison with 2-(4-chlorophenyl)isoindolin-1-one (which lacks nAChR, transporter, DHODH, and HDAC activity) [1] and 2-phenylisoindolin-1-one (minimally annotated) can elucidate the structural determinants of the 2,3-dichloro substitution pattern that drive polypharmacology. For procurement in medicinal chemistry programs, this compound serves as a benchmark for understanding how halogen substitution patterns modulate target engagement breadth in the isoindolinone scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Dichlorophenyl)-1-isoindolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.